molecular formula C13H21NO3 B12634809 Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate

Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B12634809
M. Wt: 239.31 g/mol
InChI Key: BABYBNKBVQWOOY-UHFFFAOYSA-N
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Description

Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a bicyclic framework with a six-membered azaspiro ring fused to a smaller cyclopropane-like ring. The molecule contains a formyl group (-CHO) at the 5-position and a tert-butyl carbamate (-Boc) protecting group at the 6-position. This structural motif is critical in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators due to its conformational rigidity and functional versatility.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 7-formyl-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-13(4-5-13)8-10(14)9-15/h9-10H,4-8H2,1-3H3

InChI Key

BABYBNKBVQWOOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)CC1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate with formylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Common Reactions:

  • Oxidation: Conversion of the formyl group to a carboxylic acid.
  • Reduction: Transformation of the formyl group into an alcohol.
  • Substitution: Nucleophilic substitution reactions can replace the formyl group with other functional groups.
Reaction TypeReagents UsedMajor Products
OxidationPotassium permanganateCarboxylic acid
ReductionSodium borohydrideAlcohol
SubstitutionAmines, thiolsSubstituted derivatives

Biology

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development.

Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation: It can interact with receptors, influencing signal transduction pathways.

Medicine

Due to its structural uniqueness, this compound is explored as a lead compound for drug development. Its potential therapeutic applications include:

  • Treatment of bacterial infections through enzyme inhibition.
  • Development of novel anticancer agents targeting specific metabolic pathways.

Case Study 2: Inhibition of Type III Secretion System (T3SS)

A study investigated the effects of spirocyclic compounds on the T3SS in pathogenic bacteria, critical for virulence. Compounds similar to this compound showed inhibition at concentrations around 50 µM, suggesting potential applications in controlling bacterial pathogenicity.

Mechanism of Action

The mechanism by which tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent/Modification Molecular Formula Molecular Weight CAS Number Key Applications/Properties
(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate Hydroxymethyl (-CH2OH) at 5-position C13H23NO3 241.33 1262396-34-8 Intermediate in chiral synthesis; used in AMPK activator development
tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate Ketone (-CO) at 4-position C12H19NO3 225.28 1101840-74-7 Precursor for functionalization; 95% purity in combinatorial libraries
tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate Formyl (-CHO) at 1-position C12H19NO3 225.28 Not provided Building block for aldehyde-mediated cross-coupling reactions
tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate Amino (-NH2) at 2-position C12H22N2O2 226.32 1233323-55-1 Safety data available (GHS compliance); used in peptide mimetics
tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate Oxygen atom replacing nitrogen in spiro ring C12H20O3 212.28 CID 12180071 Distinct heteroatom arrangement; alters electronic properties and reactivity

Case Studies

  • Antimalarial Agents : The 6-azaspiro[2.5]octane framework is utilized in compounds targeting hemozoin formation, with tert-butyl-protected intermediates enabling scalable synthesis .
  • MAGL Inhibitors : Substituted 6-azaspiro[2.5]octane carboxylates demonstrate potent MAGL inhibition, critical for treating neurodegenerative disorders .

Challenges and Innovations

  • Stereochemical Control : The synthesis of chiral spiro compounds (e.g., the S-enantiomer in ) requires precise catalytic methods to avoid racemization.
  • Purification : High-purity (>95%) analogs are commercially available (e.g., Combi-Blocks catalog ), reflecting advancements in chromatographic techniques.

Biological Activity

Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate, also known as (S)-tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate, is a complex organic compound characterized by its unique spirocyclic structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₃H₂₁NO₃
Molecular Weight: 239.31 g/mol
CAS Number: 1262396-36-0

The compound's structure includes a spirocyclic core that contributes to its biological properties, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique spirocyclic structure enables it to fit into binding sites, potentially modulating enzyme activity and influencing metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation: It can interact with receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.

Case Study: Inhibition of Type III Secretion System (T3SS)

A study investigated the effects of various compounds on the T3SS in bacteria, which is critical for pathogenicity. Although specific data on this compound was not provided, related compounds showed significant inhibition at concentrations around 50 µM, suggesting potential for this compound in similar applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
(S)-tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylateAntimicrobialEnzyme inhibition
Other Spirocyclic CompoundsVariesDepends on structure

The distinct stereochemistry and functional groups of this compound differentiate it from other spirocyclic compounds, potentially leading to unique biological activities.

Research Findings

  • Synthesis and Characterization: The synthesis typically involves cyclization reactions followed by functional group modifications, ensuring high yield and desired stereochemistry .
  • Biological Testing: Preliminary tests indicate that this compound can serve as a building block for further drug development due to its structural properties .
  • Potential Therapeutic Uses: Given its ability to modulate enzyme activity, there is potential for development in treating bacterial infections or other diseases where enzyme inhibition is beneficial .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate?

The compound is typically synthesized via spiroannulation reactions. For example, tert-butyl 4-(bromomethylene)piperidine-1-carboxylate can undergo cyclopropane ring formation using bromine or other halogens, followed by formylation at the 5-position. Purification often involves gradient chromatography (e.g., 2–20% Et₂O/pentane) to isolate the product, yielding ~54% under optimized conditions . Alternative routes may use formylating agents like POCl₃/DMF or Vilsmeier-Haack conditions to introduce the aldehyde group .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

  • ¹H/¹³C NMR : The spirocyclic scaffold shows distinct signals for the tert-butyl group (~1.4 ppm) and the formyl proton (~9.5 ppm). Cyclopropane protons typically resonate between 1.0–2.5 ppm .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 245.28 for C₁₁H₁₉NO₅) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry or stereochemistry, employing software like SHELXL for refinement .

Q. What are the critical storage and handling precautions for this compound?

Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Use PPE (gloves, goggles) during handling due to potential irritancy .

Advanced Research Questions

Q. How can reaction yields for spirocyclic compound synthesis be optimized?

Key variables include:

  • Catalyst Selection : Transition metals (e.g., Pd) or Lewis acids (e.g., BF₃·OEt₂) can enhance cyclopropanation efficiency.
  • Solvent Polarity : Non-polar solvents (pentane, hexane) favor cyclization, while polar aprotic solvents (DMF, DMSO) improve formylation .
  • Temperature Control : Low temperatures (–78°C to 0°C) minimize side reactions during formylation .

Q. How to resolve contradictions in reported spectral data for azaspiro compounds?

Discrepancies in NMR shifts or coupling constants may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism. Cross-validate using:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously.
  • Computational Modeling : Compare experimental data with DFT-calculated shifts (e.g., Gaussian or ORCA software) .

Q. What strategies are effective for functionalizing the formyl group in this scaffold?

The aldehyde moiety can undergo:

  • Reductive Amination : To introduce amines, yielding imine intermediates for drug discovery .
  • Wittig Reactions : For olefin synthesis using phosphoranes (e.g., (C₆H₅)₃P=CH₂) .
  • Click Chemistry : Azide-alkyne cycloadditions to attach bioorthogonal tags .

Methodological Notes

  • Crystallography : Use SHELX for structure refinement, especially for resolving twinned or high-symmetry crystals .
  • Chromatography : Optimize gradients (e.g., Et₂O/pentane) to separate spirocyclic byproducts .

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